N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BD 1063, is a selective kappa opioid receptor antagonist. It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 works by binding to the kappa opioid receptor and blocking its activation. This can lead to a decrease in the effects of kappa opioid receptor activation, such as pain relief, sedation, and dysphoria.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the effects of kappa opioid receptor activation, including pain relief, sedation, and dysphoria. It has also been shown to have potential applications in the study of addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa opioid receptor activation specifically, without interference from other opioid receptors. One limitation of using N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063. One potential direction is the development of more selective kappa opioid receptor antagonists, which could improve the specificity of experiments. Another potential direction is the study of the effects of kappa opioid receptor activation in different disease states, such as chronic pain, addiction, and depression. Finally, the development of novel therapeutic agents based on the structure of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 could have potential applications in the treatment of these diseases.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 involves several steps. First, 2-chloroaniline is reacted with 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with N,N-dimethylformamide to form the final product, N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1063 has been studied for its potential applications in scientific research. It is a selective kappa opioid receptor antagonist, which means that it can block the effects of kappa opioid receptor activation. This has potential applications in the study of pain, addiction, and depression.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-21-7-3-4-8-22(21)25-23(27)19-11-9-17(10-12-19)15-26-14-13-18-5-1-2-6-20(18)16-26/h1-12H,13-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLKVCPANXFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.